[5-(4-Bromophenyl)-1-methyl-1H-pyrazol-4-yl](4,6-dichloro-5-pyrimidinyl)methanol
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, an improved, simple, efficient, and telescoped synthesis of macitentan, an endothelin receptor antagonist, starting from 5-(4-bromophenyl)-4,6-dichloropyrimidine in an overall yield of around 62% is described . The process involved the condensation reaction of compound 2 (1.0 mol) with 3 (1.1 mol) in DMSO in the presence of lithium amide (2.0 mol) at 20–25 °C for 2–6 h .Molecular Structure Analysis
The molecular structure of the compound can be determined using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. For instance, a related compound “5-(4-bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine” was characterized using these techniques .Chemical Reactions Analysis
The chemical reactions involving this compound can be complex and depend on the specific conditions. For example, in the synthesis of macitentan, a related compound, several reactions were involved including condensation, nucleophilic substitution, and others .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For a related compound “5-(4-bromophenyl)-4,6-dichloro-7-(2,4-dichlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine”, it was found to be a pale yellow solid with a melting point of 214–215 °C .Properties
IUPAC Name |
[5-(4-bromophenyl)-1-methylpyrazol-4-yl]-(4,6-dichloropyrimidin-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N4O/c1-22-12(8-2-4-9(16)5-3-8)10(6-21-22)13(23)11-14(17)19-7-20-15(11)18/h2-7,13,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVPKVCAGYMUXSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(C2=C(N=CN=C2Cl)Cl)O)C3=CC=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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